molecular formula C10H11BrO2 B1589445 Methyl 3-(4-bromophenyl)propanoate CAS No. 75567-84-9

Methyl 3-(4-bromophenyl)propanoate

Cat. No.: B1589445
CAS No.: 75567-84-9
M. Wt: 243.1 g/mol
InChI Key: FKPYNBFWCSTPOT-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)propanoate is a chemical compound with the CAS Number: 75567-84-9 . It has a molecular weight of 243.1 and its IUPAC name is this compound . It is a clear liquid that ranges in color from colorless to very pale yellow .


Molecular Structure Analysis

The molecular formula of this compound is C10H11BrO2 . The InChI Code is 1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 92℃/0.4Torr . Its density is predicted to be 1.389±0.06 g/cm3 and it has a refractive index of 1.5360 to 1.5400 . It should be stored at room temperature .

Scientific Research Applications

  • Electroreductive Radical Cyclization : Methyl 3-(4-bromophenyl)propanoate is utilized in electroreductive radical cyclization processes. For instance, Esteves et al. (2005) explored the reductive intramolecular cyclization of similar compounds using (1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane)nickel(I), demonstrating the compound's potential in facilitating catalytic reduction and cyclization to form various carboxylates (Esteves et al., 2005).

  • Anti-inflammatory Properties : Research has identified new phenolic compounds structurally related to this compound with notable anti-inflammatory activities. Ren et al. (2021) isolated compounds from Eucommia ulmoides Oliv. leaves, showing their potential in inhibiting NO production in macrophage cells, suggesting the relevance of structurally similar compounds in anti-inflammatory research (Ren et al., 2021).

  • Biomedical Applications : A study by Ryzhkova et al. (2020) on the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazol-5(4H)-one revealed the formation of a new compound with potential applications in regulating inflammatory diseases, showcasing the biomedical relevance of this compound related compounds (Ryzhkova et al., 2020).

  • Antifungal Activity : Buchta et al. (2004) examined the in vitro activities of halogenated phenyl derivatives, including a 4-bromophenyl compound, against yeasts and molds. The study highlighted the broad-spectrum antifungal activity of these compounds, particularly against Aspergillus spp., indicating the potential antifungal applications of this compound derivatives (Buchta et al., 2004).

  • Antioxidant Activity : Kushnir et al. (2015) synthesized a compound structurally related to this compound, demonstrating its high inhibitory activity on superoxide generation in mitochondria. This suggests potential antioxidant applications for compounds within this chemical class (Kushnir et al., 2015).

  • Synthesis of Bicyclic Compounds : Clive and Cheng (2001) explored the use of α,ω-(phenylseleno) carbonyl compounds, including methyl 3-(phenylseleno)propanoate, in anionic reactions to produce bicyclic products through sequential ring-closing metathesis and radical cyclization (Clive & Cheng, 2001).

  • Anticonvulsant Research : Edafiogho et al. (2003) conducted a study on methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to this compound, revealing its structure and suggesting its role in anticonvulsant properties, leading to the design of new anticonvulsant agents (Edafiogho et al., 2003).

Safety and Hazards

Methyl 3-(4-bromophenyl)propanoate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H302, H315, H319, H332, H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl 3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPYNBFWCSTPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466213
Record name methyl 3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75567-84-9
Record name methyl 3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HCl in dioxane (4M, 61.1 mL) was added to a solution of 3-(4-bromophenyl)propanoic acid in methanol (60 mL) at room temperature. The reaction was stirred 18 h and then concentrated under vacuum. The crude product was purified by flash chromatography on silica gel using a 0-50% ethyl acetate-n-heptane gradient to afford 5.1 g of product as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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